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Compound of Interest

Compound Name: 3-Methyl-2-nitrophenol

Cat. No.: B1664609 Get Quote

An In-Depth Technical Guide to the Physicochemical Properties of 3-Methyl-2-nitrophenol

Abstract: This guide provides a comprehensive technical overview of the physicochemical

properties of 3-Methyl-2-nitrophenol (CAS No. 4920-77-8). Intended for researchers,

scientists, and professionals in drug development, this document delves into the compound's

structural characteristics, core physical and chemical properties, and spectroscopic profile.

Furthermore, it outlines detailed, field-proven experimental protocols for the characterization of

this molecule, emphasizing the causality behind methodological choices. The narrative is

grounded in authoritative references to ensure scientific integrity and provides practical insights

into the handling, reactivity, and applications of this versatile chemical intermediate.

Compound Identification and Molecular Structure
3-Methyl-2-nitrophenol, also known as 2-Nitro-m-cresol, is an aromatic organic compound

featuring a phenol ring substituted with a methyl group and a nitro group at positions 3 and 2,

respectively.[1] This substitution pattern, particularly the ortho-positioning of the nitro group

relative to the hydroxyl group, gives rise to specific chemical behaviors, including the potential

for intramolecular hydrogen bonding.[2] Such structural nuances are critical as they directly

influence the compound's physical properties, reactivity, and spectral characteristics.

Key Identifiers:

IUPAC Name: 3-Methyl-2-nitrophenol

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b1664609?utm_src=pdf-interest
https://www.benchchem.com/product/b1664609?utm_src=pdf-body
https://www.benchchem.com/product/b1664609?utm_src=pdf-body
https://www.benchchem.com/product/b1664609?utm_src=pdf-body
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB7184484.htm
https://www.biosynth.com/p/FM25649/4920-77-8-3-methyl-2-nitrophenol
https://www.benchchem.com/product/b1664609?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1664609?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Synonyms: 2-Nitro-m-cresol, 3-Hydroxy-2-nitrotoluene, 2-Hydroxy-6-methylnitrobenzene[2]

[3][4]

CAS Number: 4920-77-8

Molecular Formula: C₇H₇NO₃[4]

Molecular Weight: 153.14 g/mol [3][4]

InChI Key: QIORDSKCCHRSSD-UHFFFAOYSA-N

Caption: 2D structure of 3-Methyl-2-nitrophenol.

Core Physicochemical Properties
The physical and chemical properties of a compound are fundamental to its application,

dictating its behavior in various matrices and reaction conditions. 3-Methyl-2-nitrophenol is
typically a yellow to orange-brown crystalline solid or low-melting mass.[3] Its properties are

summarized below.

Property Value Source(s)

Appearance

Yellow to orange-brown

crystalline powder or low

melting mass

[3]

Melting Point 35-39 °C [2][3][4]

Boiling Point 106-108 °C at 9.5 mmHg [3][4]

Density 1.3 ± 0.1 g/cm³ [3]

Water Solubility 0.02 M [3]

logP (XLogP3) 2.3 [3]

Flash Point 225 °F (107.2 °C) [3]

Vapor Pressure 0.04 mmHg [3]
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The melting point range of 35-39 °C is relatively low, suggesting that the intermolecular

forces are not exceptionally strong.[2][3][4] This property is a critical indicator of purity; a

broad melting range would suggest the presence of impurities.

The boiling point is provided at reduced pressure (9.5 mmHg), which is a standard practice

for compounds that may decompose at their atmospheric boiling point.[1]

A logP value of 2.3 indicates moderate lipophilicity.[3] This suggests the compound will have

a preference for partitioning into nonpolar environments (e.g., lipids, organic solvents) over

water, a key consideration in drug development for membrane permeability and in

environmental science for bioaccumulation potential.

The water solubility of 0.02 M is limited, consistent with its logP value.[3] While not highly

soluble, this level of solubility can be sufficient for many aqueous-phase reactions or

analytical methods.

Spectroscopic and Spectrometric Profile
Spectroscopic analysis is indispensable for confirming the structure and purity of a chemical

compound. The key spectral features for 3-Methyl-2-nitrophenol are discussed below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a

molecule.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic

protons, the phenolic hydroxyl proton, and the methyl protons. In a solvent like CDCl₃, the

hydroxyl proton (OH) often appears as a broad singlet significantly downfield (around 10.1-

10.27 ppm) due to deshielding and potential hydrogen bonding.[5] The three aromatic

protons will appear in the typical aromatic region (approx. 6.7-7.3 ppm), with their splitting

patterns (coupling) revealing their connectivity. The methyl group (CH₃) protons will appear

as a singlet further upfield (approx. 2.5-2.6 ppm).[5]

¹³C NMR: The carbon NMR spectrum should display seven distinct signals corresponding to

the seven carbon atoms in the molecule. The aromatic carbons will resonate in the 110-160

ppm range, with the carbons attached to the electron-withdrawing nitro and hydroxyl groups
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appearing further downfield. The methyl carbon will give a signal at a much higher field

(upfield), typically around 15-25 ppm.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of 3-Methyl-2-nitrophenol would be characterized by the following key absorption

bands:

O-H Stretch: A broad band typically in the region of 3200-3600 cm⁻¹ corresponding to the

hydroxyl group. The broadness is due to hydrogen bonding.

C-H Stretch (Aromatic & Aliphatic): Signals just above 3000 cm⁻¹ for the aromatic C-H bonds

and just below 3000 cm⁻¹ for the methyl C-H bonds.

N-O Stretch (Nitro Group): Two strong, characteristic bands are expected for the asymmetric

and symmetric stretching of the NO₂ group, typically appearing around 1520-1560 cm⁻¹ and

1340-1380 cm⁻¹, respectively.

C=C Stretch (Aromatic): Multiple bands in the 1450-1600 cm⁻¹ region.

The NIST WebBook provides access to the gas-phase IR spectrum for this compound, which

can serve as a valuable reference.[6]

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its

fragments, confirming the molecular weight and offering structural clues. For 3-Methyl-2-
nitrophenol, the electron ionization (EI) mass spectrum would show a molecular ion (M⁺) peak

at m/z 153, corresponding to its molecular weight.[7] Common fragmentation patterns for

nitrophenols may include the loss of NO, NO₂, and other fragments, leading to characteristic

daughter peaks.

Experimental Protocols for Property Determination
To ensure data integrity, standardized and well-understood protocols must be employed. The

following sections detail methodologies for characterizing 3-Methyl-2-nitrophenol.
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Protocol: Determination of Melting Point
Causality: The melting point is a robust, simple indicator of a compound's purity. Impurities

disrupt the crystal lattice, typically causing a depression and broadening of the melting range.

This protocol uses a digital melting point apparatus for precise temperature control and

observation.

Methodology:

Sample Preparation: Ensure the 3-Methyl-2-nitrophenol sample is completely dry and finely

powdered. A small amount is loaded into a capillary tube to a height of 2-3 mm.

Apparatus Setup: Place the capillary tube into the heating block of a calibrated digital melting

point apparatus.

Heating Profile:

Set a rapid heating ramp (e.g., 10-15 °C/min) to quickly approach the expected melting

point (approx. 35 °C).

Once the temperature is within 10-15 °C of the expected range, reduce the ramp rate to a

slow 1-2 °C/min. This slow rate is critical for accurately observing the onset and

completion of melting.

Observation: Record the temperature at which the first drop of liquid appears (onset) and the

temperature at which the last solid crystal melts (completion). This range is the melting point.

Validation: A pure sample should exhibit a sharp melting range of no more than 1-2 °C.

Protocol: ¹H NMR Spectrum Acquisition
Causality: This protocol is designed to obtain a high-resolution proton NMR spectrum for

unambiguous structural confirmation. The choice of deuterated chloroform (CDCl₃) as the

solvent is based on its ability to dissolve the moderately lipophilic analyte and its minimal

interference in the ¹H spectrum.[5] Tetramethylsilane (TMS) is the universally accepted internal

standard for referencing the chemical shift to 0 ppm.
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Sample Preparation Data Acquisition Data Processing

Weigh ~5-10 mg of 
3-Methyl-2-nitrophenol

Dissolve in ~0.7 mL of 
CDCl3 in an NMR tube

Add TMS as 
internal standard

Insert tube into 
NMR spectrometer

Shim the magnetic 
field for homogeneity

Acquire spectrum using 
standard pulse program Fourier Transform Phase Correction Baseline Correction Integrate Peaks

Click to download full resolution via product page

Caption: Workflow for ¹H NMR Spectrum Acquisition and Processing.

Methodology:

Sample Preparation: Accurately weigh 5-10 mg of 3-Methyl-2-nitrophenol and transfer it to

a clean, dry NMR tube.

Solvent Addition: Using a pipette, add approximately 0.7 mL of deuterated chloroform

(CDCl₃) containing 0.03% (v/v) TMS.

Dissolution: Cap the NMR tube and gently invert it until the sample is fully dissolved.

Instrument Setup: Insert the sample into the NMR spectrometer. Lock the field on the

deuterium signal from CDCl₃ and shim the magnetic field to achieve optimal homogeneity

and resolution.

Acquisition: Acquire the ¹H NMR spectrum using a standard single-pulse experiment. A

sufficient number of scans (e.g., 8 or 16) should be averaged to achieve a good signal-to-

noise ratio.

Data Processing:

Apply Fourier transformation to the raw data (Free Induction Decay).

Perform phase and baseline corrections to the resulting spectrum.

Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

Integrate the area under each peak to determine the relative ratios of protons.
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Reactivity and Safety Considerations
Understanding the reactivity and hazards of a compound is paramount for safe handling and

use in synthesis.

Reactivity Profile:

The phenolic hydroxyl group makes the compound weakly acidic and susceptible to

reactions like etherification and esterification.

The nitro group is strongly electron-withdrawing, which deactivates the aromatic ring towards

electrophilic substitution. It can, however, be reduced to an amino group, making 3-amino-2-

methylphenol, a valuable synthetic intermediate.

Aromatic nitro compounds can be energetic and may react vigorously or explosively,

especially when mixed with strong bases or reducing agents.[8]

Safety and Handling: 3-Methyl-2-nitrophenol is classified as harmful and an irritant.[9]

Adherence to strict safety protocols is mandatory.

GHS Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin),

H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled),

H335 (May cause respiratory irritation).[10]

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated

fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g.,

nitrile), and safety goggles or a face shield.[11][12]

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as

strong oxidizing agents and strong bases.[2][13] Keep containers tightly sealed.

Disposal: Dispose of waste material in accordance with local, regional, and national

regulations.

Applications
3-Methyl-2-nitrophenol serves as a key building block and intermediate in various scientific

and industrial domains.
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Organic Synthesis: It is a precursor for synthesizing more complex molecules, including

pharmaceuticals and dyes.[4][13] Its functional groups allow for a wide range of chemical

modifications.

Pharmaceutical Research: The nitrophenol scaffold is of interest in drug development for

creating compounds with specific biological activities.[4][13]

Analytical Chemistry: It can be used as a reagent or standard in the development of

analytical methods for detecting phenolic compounds.[4]

Atmospheric Chemistry: Researchers have used 3-Methyl-2-nitrophenol to study the

formation of nitrous acid (HONO) in the gas phase upon photolysis, which is relevant to

atmospheric chemistry.[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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